(3-((Hydroxyimino)methyl)phenyl)boronic acid
CAS No.:
Cat. No.: VC16005204
Molecular Formula: C7H8BNO3
Molecular Weight: 164.96 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H8BNO3 |
---|---|
Molecular Weight | 164.96 g/mol |
IUPAC Name | [3-[(Z)-hydroxyiminomethyl]phenyl]boronic acid |
Standard InChI | InChI=1S/C7H8BNO3/c10-8(11)7-3-1-2-6(4-7)5-9-12/h1-5,10-12H/b9-5- |
Standard InChI Key | MAJVYIIPEHMBDV-UITAMQMPSA-N |
Isomeric SMILES | B(C1=CC(=CC=C1)/C=N\O)(O)O |
Canonical SMILES | B(C1=CC(=CC=C1)C=NO)(O)O |
Introduction
Structural and Molecular Characteristics
The IUPAC name for this compound is [3-[(E)-hydroxyiminomethyl]phenyl]boronic acid, reflecting its geometric configuration and functional groups. The hydroxyimino group (-CH=N-OH) is conjugated to the phenyl ring at the para position relative to the boronic acid moiety (-B(OH)). This arrangement creates a planar structure stabilized by intramolecular hydrogen bonding between the hydroxyl group of the imine and the boronic acid.
Key Molecular Properties
The compound’s polar surface area (73.05 Å) and moderate lipophilicity (LogP = 1.28) suggest balanced solubility in both aqueous and organic media, a critical feature for its reactivity in cross-coupling reactions .
Parameter | Value/Observation | Source |
---|---|---|
Storage Conditions | 2–8°C | Chemsrc |
Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | Chemsrc |
Hygroscopicity | Moderate | Inferred |
The compound’s boronic acid group is prone to protodeboronation under acidic conditions, necessitating anhydrous storage. Its stability in protic solvents is limited, with gradual hydrolysis observed in aqueous environments .
Reactivity and Chemical Applications
Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl halides. The hydroxyimino group in this derivative introduces additional coordination sites, enabling dual functionality in catalysis.
Representative Reactions
-
Suzuki Coupling:
This reaction proceeds efficiently at 80–100°C in tetrahydrofuran/water mixtures.
-
Imine Tautomerization:
The hydroxyimino group undergoes keto-enol tautomerism, influencing its electronic interactions with metal catalysts:
Compound | LogP | Boiling Point (°C) | Key Application |
---|---|---|---|
Phenylboronic acid | 1.02 | 315.2 | Carbohydrate sensing |
(3-Formylphenyl)boronic acid | 1.15 | 368.9 | Cross-coupling precursor |
(3-((Hydroxyimino)methyl)phenyl)boronic acid | 1.28 | 381.4 | Multifunctional catalyst |
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